Hydrogen-Bond Donor Count Reduction: N,N-Dimethyl Sulfonamide vs. NH-Aryl and NH-Alkyl Sulfonamide Comparators
CAS 881477-17-4 carries an N,N-dimethylsulfonamide group (HBD = 0 at the sulfonamide nitrogen), whereas the two most extensively characterized comparators in this scaffold class—EJMC-1 (N-(3-chloro-4-hydroxyphenyl) derivative) and the RORγ-optimized series members (e.g., 7j, 8c, 8k, 8p)—all possess a secondary sulfonamide (R-SO₂-NH-R', HBD = 1) [1][2]. In the EJMC-1 series, the sulfonamide NH contributes one hydrogen-bond donor; the additional phenolic OH on the N-aryl ring adds a second HBD, giving a total HBD count of 2. CAS 881477-17-4, with an N,N-dimethylsulfonamide, has a total HBD count of 0, which is a quantifiable structural difference known to influence passive membrane permeability and oral bioavailability in general medicinal chemistry [3]. This difference is class-level inference, not yet validated by direct comparative permeability measurements on this specific compound.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 0 HBD (N,N-dimethylsulfonamide; no phenolic OH) |
| Comparator Or Baseline | EJMC-1: HBD = 2 (sulfonamide NH + phenolic OH). RORγ leads 7j/8c/8k/8p: HBD = 1 (sulfonamide NH, no phenolic OH). |
| Quantified Difference | ΔHBD = 1–2 fewer donors vs. published congeners |
| Conditions | Structural analysis based on published chemical structures [1][2][3] |
Why This Matters
Lower HBD count is empirically associated with improved passive membrane permeability (reduced desolvation penalty), which may favor cellular assay performance and oral bioavailability—a key consideration when selecting among scaffold analogs for cell-based screening or in vivo probe development.
- [1] Zhang Y, Xue X, Jin X, Song Y, Li J, Luo X, Song M, Yan W, Song H, Xu Y. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Eur J Med Chem. 2014;78:431-441. View Source
- [2] Deng X, et al. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Front Chem. 2018;6:98. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
